(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide
Overview
Description
(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzenepropanamide Core: This step involves the acylation of a benzene derivative to form the benzenepropanamide core. Reagents such as acyl chlorides and amines are often used under conditions like reflux in an organic solvent.
Introduction of the (S)-alfa-Amino Group: The chiral amino group can be introduced using chiral amines or through asymmetric synthesis techniques, often employing chiral catalysts or auxiliaries.
Addition of the 2,2-Diethoxyethyl Group: This step might involve the alkylation of the amide nitrogen with a diethoxyethyl halide under basic conditions.
Attachment of the 1,1-Dimethylethoxy Group: This group can be introduced via etherification reactions, typically using tert-butyl alcohol and an acid catalyst.
Incorporation of the 2-Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the phenylethyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or ether groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the amide or aromatic ring, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Halides (e.g., bromine, chlorine), sulfonates, or alkylating agents under conditions like reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide can be used as a building block for more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
®-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: The enantiomer of the compound, differing in its chiral configuration.
N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: Lacks the chiral amino group.
4-(1,1-Dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: Lacks both the chiral amino and diethoxyethyl groups.
Uniqueness
The uniqueness of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide lies in its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O4/c1-6-31-25(32-7-2)20-29(18-17-21-11-9-8-10-12-21)26(30)24(28)19-22-13-15-23(16-14-22)33-27(3,4)5/h8-16,24-25H,6-7,17-20,28H2,1-5H3/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPFXTMQFAFLHB-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119130 | |
Record name | (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222068-59-8 | |
Record name | (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222068-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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